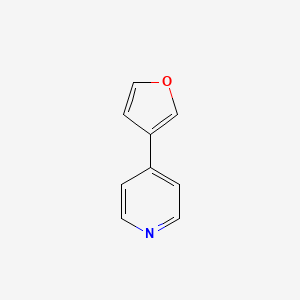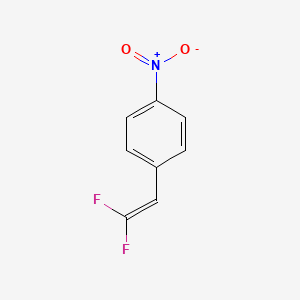
3-methyl-1-benzofuran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-benzofuran-4-ol is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . When used in a fragrance formulation, this ingredient provides a powerful and complex leathery note with a natural leather feel .
Synthesis Analysis
Benzofuran and its derivatives are synthesized using various methods. One method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular weight of this compound is 132.1592 .Chemical Reactions Analysis
Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 132.1592 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
3-methyl-1-benzofuran-4-ol has been extensively studied for its potential applications in the pharmaceutical, cosmetic, and food and beverage industries. In the pharmaceutical industry, this compound has been studied for its anti-bacterial, anti-fungal, and anti-viral properties. It has also been studied for its potential as an anti-cancer agent. In the cosmetic industry, this compound has been studied for its potential use as a skin whitening agent. In the food and beverage industry, this compound has been studied for its potential use as a flavoring agent.
Mecanismo De Acción
Target of Action
3-Methyl-1-Benzofuran-4-ol, a derivative of benzofuran, has been found to exhibit significant biological activities . The primary targets of this compound are likely to be microbial cells, as benzofuran derivatives have been shown to possess antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes in the target cells . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to interfere with the normal functioning of microbial cells, leading to their death
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-methyl-1-benzofuran-4-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in aqueous solutions. It is also non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, making it difficult to purify. It also has a low solubility in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 3-methyl-1-benzofuran-4-ol. It could be used as an anti-inflammatory agent in the treatment of various diseases, such as arthritis and asthma. It could also be used as an anti-cancer agent in the treatment of certain types of cancer. Additionally, it could be used as a flavoring agent in food and beverage products. Finally, it could be used as a skin whitening agent in cosmetics.
Métodos De Síntesis
3-methyl-1-benzofuran-4-ol can be synthesized in a variety of ways. One method involves the reaction of 4-methyl-1-benzofuran-2-carboxylic acid with sodium hydroxide to form this compound and sodium carboxylate. Another method involves the reaction of 4-methyl-1-benzofuran-2-carboxylic acid with sodium hydroxide in the presence of an acid catalyst. This method has been used to synthesize this compound in high yields.
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-1-benzofuran-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAZQMQTCPVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC(=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)


![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)
